

The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TNP-ATP (triethylammonium salt)*

Cat. No.: *B10775053*

[Get Quote](#)

An In-depth Technical Guide on 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) as a Fluorescent Analog of Adenosine Triphosphate for Researchers, Scientists, and Drug Development Professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.^{[1][2]} For over five decades, researchers have utilized TNP-ATP to investigate the interactions between ATP and a vast array of proteins, including kinases, ATPases, and ion channels.^{[1][2]} Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety, which is attached to the ribose sugar of ATP.^[1] This guide provides a comprehensive overview of the properties of TNP-ATP, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.

When TNP-ATP is in an aqueous solution, its fluorescence is relatively weak.^[2] However, upon binding to the ATP-binding pocket of a protein, the fluorescence intensity of TNP-ATP often increases significantly, and the emission maximum undergoes a blue shift to shorter wavelengths.^{[1][3]} These spectral changes provide a robust signal for monitoring ATP binding and can be used to determine binding affinities, study enzyme kinetics, and screen for inhibitors.^{[1][4]}

Core Properties of TNP-ATP

The TNP fluorophore is derived from picric acid and is conjugated to the ribose moiety of ATP. [1][2] This modification allows the molecule to retain its ability to interact with ATP-binding sites, and in many cases, it can still be hydrolyzed by ATPases.[1] The key characteristics of TNP-ATP are summarized below.

Photophysical Properties

The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its local environment.[1][5] In aqueous solution at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm. [1][2] Upon binding to a protein, the environment of the TNP group becomes more hydrophobic, leading to an increase in fluorescence quantum yield and a blue shift in the emission wavelength, typically to the 530-560 nm range.[2][4]

Property	Value (in aqueous solution)	Value (protein-bound)	Reference
Excitation Maxima (λ_{ex})	408 nm, 470 nm	~403-410 nm	[1][2][6]
Emission Maximum (λ_{em})	~561 nm	~538-547 nm (blue-shifted)	[1][2][6]
Fluorescence Intensity	Low	3 to 5-fold increase	[3]

Chemical and Binding Properties

TNP-ATP is a competitive antagonist for certain receptors, notably the P2X receptor family, where it can exhibit high affinity.[7][8] It is important to note that the TNP moiety can sometimes enhance the binding affinity of the analog for a protein compared to ATP itself.[1] This characteristic should be considered when interpreting quantitative binding data. The absorbance of TNP-ATP is also pH-sensitive, with absorbance increasing with higher pH.[1]

Key Applications and Experimental Protocols

TNP-ATP is a versatile tool with a broad range of applications in studying ATP-binding proteins. The following sections provide detailed protocols for some of the most common experimental uses.

Determination of Binding Affinity (Kd)

A primary application of TNP-ATP is to determine the dissociation constant (Kd) of its interaction with a protein. This is typically achieved by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP and monitoring the change in fluorescence.

Experimental Protocol: Cuvette-Based Titration

- Preparation of Reagents:
 - Prepare a stock solution of TNP-ATP (e.g., 6.4 mM) in double-distilled water and adjust the pH to 7.0.[3][4]
 - Prepare a buffered solution for the assay (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[4]
 - Prepare a stock solution of the protein of interest at a known concentration.
- Instrumentation Setup:
 - Use a spectrofluorometer equipped with a magnetic stirrer.[3]
 - Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[3][9]
- Measurement:
 - To a cuvette, add 2 mL of the assay buffer and a magnetic stir bar.[3]
 - Add the protein of interest to the cuvette to a final concentration in the low micromolar range (e.g., 1-4 μ M).[3]
 - Sequentially add small aliquots of the TNP-ATP stock solution to the cuvette.

- After each addition, allow the system to equilibrate with gentle stirring and record the fluorescence emission spectrum.[3]
- As a control, perform a parallel titration of TNP-ATP into the buffer without the protein to correct for background fluorescence.
- Data Analysis:
 - Subtract the background fluorescence from the experimental values.
 - Plot the change in fluorescence intensity at the emission maximum (e.g., 540 nm) as a function of the TNP-ATP concentration.
 - Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the K_d .

[Click to download full resolution via product page](#)

High-Throughput Screening (HTS) for Inhibitors

TNP-ATP is well-suited for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. This is typically performed in a microplate format.

Experimental Protocol: Microplate-Based Displacement Assay

- Preparation of Reagents:
 - Prepare assay buffer, TNP-ATP stock solution, and protein stock solution as described above.
 - Dissolve library compounds in a suitable solvent (e.g., DMSO).
- Assay Setup:
 - In a microplate, add the protein and TNP-ATP to achieve a pre-equilibrated complex that gives a high fluorescence signal.

- Add library compounds to the wells. Include controls with a known inhibitor (e.g., unlabeled ATP) and a vehicle control (e.g., DMSO).[4]
- Measurement:
 - Use a microplate reader with fluorescence capabilities.
 - Set the excitation filter to ~400 nm and the emission filter to ~540 nm.[4]
 - Incubate the plate with gentle shaking before reading the fluorescence.[4]
- Data Analysis:
 - A decrease in fluorescence intensity indicates that the compound has displaced TNP-ATP from the protein's binding site.
 - Calculate the percent inhibition for each compound relative to the controls.
 - Promising "hits" can be further characterized by determining their IC₅₀ or Ki values.

Investigating P2X Receptor Antagonism

TNP-ATP is a potent antagonist of several P2X receptor subtypes and can be used to study their pharmacology.[7][8]

Experimental Protocol: Electrophysiology or Calcium Imaging

- Cell Preparation:
 - Use cells expressing the P2X receptor of interest (e.g., recombinant cell lines or primary neurons).
- Measurement:
 - For electrophysiology, use techniques like whole-cell patch-clamp to measure ion channel currents evoked by a P2X receptor agonist (e.g., α,β-methylene ATP).[8]
 - For calcium imaging, load cells with a calcium-sensitive dye and measure changes in intracellular calcium in response to agonist application.

- Apply the P2X agonist in the presence and absence of varying concentrations of TNP-ATP.
- Data Analysis:
 - Determine the inhibitory effect of TNP-ATP on the agonist-evoked response.
 - Calculate the IC50 value for TNP-ATP antagonism.
 - Schild analysis can be used to determine if the antagonism is competitive.[\[8\]](#)

[Click to download full resolution via product page](#)

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of TNP-ATP with various proteins.

Dissociation Constants (Kd) of TNP-ATP for Various Proteins

Protein	Kd (μM)	Comments	Reference
Selenophosphate Synthetase (SPS)	See Table 1 in [1]	Binds with high affinity.	[1]
Pyruvate Carboxylase (PC)	See Table 1 in [1]	[1]	
CASK (pseudokinase)	563	Weak affinity.	[9]
STRAD α (pseudokinase)	1.1	Binds with higher affinity than ATP.	[9]
PhoQ catalytic domain (PhoQcat)	~150	Titration of PhoQcat into TNP-ATP.	[4]

Inhibition Constants (IC50) of TNP-ATP for P2X Receptors

P2X Receptor Subtype	IC50 (nM)	Comments	Reference
P2X1	6	Potent antagonist.	[6]
P2X3	0.9	Potent antagonist.	[6]
P2X2/3	3-7	Potent antagonist.	[6] [8]
P2X2	2000	Lower potency.	[6]
P2X4	15200	Lower potency.	[6]
P2X7	>30000	Very low potency.	[6]

FRET Applications

TNP-ATP can also serve as an acceptor molecule in Förster Resonance Energy Transfer (FRET) experiments.[\[1\]](#)[\[2\]](#) When paired with a suitable donor fluorophore, such as Mant-ATP, FRET can be used to measure distances and conformational changes within proteins.[\[10\]](#) For instance, FRET studies have been used to determine the distance between the active site and other specific sites on the myosin head.[\[10\]](#)

Limitations and Considerations

While TNP-ATP is a powerful tool, it is essential to be aware of its limitations. The presence of the bulky TNP group means that the binding affinity and kinetics of TNP-ATP may differ from those of native ATP.[\[3\]](#) In some cases, the TNP moiety itself can interact with the protein, leading to enhanced binding affinity that may not reflect the true affinity for ATP.[\[1\]](#) Therefore, it is often advisable to confirm key findings using complementary methods, such as competition assays with unlabeled ATP.[\[1\]](#) Additionally, the fluorescence of TNP-ATP is sensitive to pH and salt concentrations, which should be carefully controlled in experiments.[\[1\]](#)[\[11\]](#)

Conclusion

TNP-ATP remains a cornerstone fluorescent probe for studying ATP-protein interactions. Its environmentally sensitive fluorescence provides a versatile and robust readout for a wide range of applications, from fundamental enzymology to high-throughput drug screening. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage TNP-ATP to gain valuable insights into the roles of ATP in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNP-ATP BIOLOG Life Science Institute [biolog.de]
- 6. caymanchem.com [caymanchem.com]
- 7. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Fluorescence changes of a label attached near the myosin active site on nucleotide binding in rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10775053#tnp-atp-as-a-fluorescent-analog-of-adenosine-triphosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com